3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid
Description
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 80194-68-9) is a pyridine derivative with the molecular formula C₇H₃ClF₃NO₂ (molecular weight: 225.55). It features a chlorine atom at position 3, a trifluoromethyl (-CF₃) group at position 5, and a carboxylic acid (-COOH) group at position 2. This compound is primarily recognized as a phytotoxic metabolite of fungicides like fluopyram and fluopicolide, which are used to control oomycetes in crops . Its crystal structure, resolved via X-ray diffraction, reveals a triclinic system with anisotropic displacement parameters for non-hydrogen atoms, highlighting its unique electronic properties due to the electron-withdrawing Cl and -CF₃ groups .
Key applications include:
Properties
IUPAC Name |
benzhydryl (6R,7S)-7-[[(5R)-6-benzhydryloxy-6-oxo-5-(2,2,2-trichloroethoxycarbonylamino)hexanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H44Cl3N7O9S2/c1-55-43(52-53-54-55)67-27-33-26-66-42-46(62-2,41(60)56(42)36(33)40(59)65-38(31-20-11-5-12-21-31)32-22-13-6-14-23-32)51-35(57)25-15-24-34(50-44(61)63-28-45(47,48)49)39(58)64-37(29-16-7-3-8-17-29)30-18-9-4-10-19-30/h3-14,16-23,34,37-38,42H,15,24-28H2,1-2H3,(H,50,61)(H,51,57)/t34-,42-,46+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMAMLKXHLTBTG-JQPMMUFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CCCC(C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)OCC(Cl)(Cl)Cl)OC)SC2)C(=O)OC(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CCC[C@H](C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)OCC(Cl)(Cl)Cl)OC)SC2)C(=O)OC(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H44Cl3N7O9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1009.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 3-Chloro-2-Cyano-5-Trifluoromethylpyridine
Direct Oxidation of Methyl-Substituted Precursors
Vapor-Phase Chlorination/Fluorination of Picolines
A prominent method for trifluoromethylpyridine synthesis involves chlorination and fluorination of methylpyridines (picolines). For example, 2-chloro-5-methylpyridine undergoes liquid-phase chlorination to form 2,3-dichloro-5-(trichloromethyl)pyridine, which is fluorinated in a vapor-phase reactor using catalysts like iron fluoride to yield 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF). While 2,3,5-DCTF lacks the carboxylic acid group, oxidation of a methyl substituent at position 2 could furnish the target compound.
Oxidation of Methyl to Carboxylic Acid
Methyl groups at position 2 of pyridine derivatives are oxidized to carboxylic acids using strong oxidizing agents:
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Potassium permanganate (KMnO4) : In acidic or neutral aqueous media, KMnO4 oxidizes methylpyridines to pyridinecarboxylic acids.
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Chromium trioxide (CrO3) : Under controlled conditions, CrO3 in sulfuric acid (Jones reagent) effects oxidation.
For instance, oxidizing 2-methyl-5-(trifluoromethyl)pyridine with KMnO4 at 80–100°C would yield 5-(trifluoromethyl)pyridine-2-carboxylic acid. Subsequent chlorination at position 3 using Cl2 or SO2Cl2 introduces the chlorine substituent. However, regioselective chlorination remains challenging, often requiring directing groups or catalysts.
Cyclocondensation Approaches
Trifluoroacetate-Based Ring Construction
Cyclocondensation reactions using trifluoromethyl-containing building blocks offer a direct route to functionalized pyridines. Ethyl 2,2,2-trifluoroacetate reacts with enamines or diketones to form pyridine rings bearing trifluoromethyl groups. For example, condensation with ethyl acetoacetate under basic conditions generates a pyridine intermediate with a ketone substituent, which is subsequently oxidized to the carboxylic acid.
Hantzsch Pyridine Synthesis Modifications
Modifying the classical Hantzsch synthesis to incorporate trifluoromethyl and carboxyl groups involves reacting ethyl trifluoroacetate with aldehydes and ammonia. This method positions the carboxylic acid group at position 2 through careful selection of aldehyde components. However, yields for such multifunctionalized pyridines are typically lower (50–60%) compared to other routes.
Halogen Exchange and Functional Group Interconversion
Chlorine-Carboxylic Acid Substitution
Direct substitution of chlorine at position 2 with a carboxylic acid group is hindered by the poor nucleophilicity of carboxylate ions. However, transition metal-catalyzed carboxylation using carbon monoxide (CO) or carbon dioxide (CO2) offers a viable pathway. For example, palladium-catalyzed carboxylation of 2-chloro-5-(trifluoromethyl)pyridine with CO2 under high pressure introduces the carboxylic acid group.
Sequential Halogenation and Oxidation
An alternative approach involves:
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Chlorinating 5-(trifluoromethyl)pyridine-2-carboxylic acid at position 3 using Cl2 gas in the presence of Lewis acids (e.g., FeCl3).
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Optimizing reaction conditions to prevent over-chlorination or decarboxylation.
This method avoids intermediate purification steps but requires precise temperature control (20–40°C) to maintain regioselectivity.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The benzhydryl moiety can be oxidized to form benzhydrol or benzophenone derivatives.
Reduction: The trichloroethoxycarbonylamino group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Benzhydrol or benzophenone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid against methicillin-resistant Staphylococcus aureus (MRSA). The compound was shown to inhibit specific bacterial pathways, particularly those involving fatty acid synthesis, making it a candidate for further development as an antibacterial agent .
Kinase Inhibition
This compound has been explored as a potential inhibitor of various kinases involved in inflammatory responses. For instance, it has been linked to the inhibition of TBK1 and IKKε, which are critical in obesity-related inflammation. In vitro assays demonstrated that derivatives of this compound can selectively inhibit these kinases, suggesting its utility in developing anti-inflammatory drugs .
Drug Design
In drug design, the structural characteristics of this compound allow for modifications that can enhance its bioactivity and selectivity. Researchers have utilized it as a scaffold for synthesizing new compounds with improved pharmacological profiles. For example, modifications to the pyridine ring have yielded derivatives with enhanced potency against specific targets in cancer therapy .
Agrochemicals
Pesticide Development
The compound is also relevant in the field of agrochemicals, particularly as a precursor or intermediate in the synthesis of novel pesticides. Its trifluoromethyl group imparts unique properties that can improve the efficacy and stability of pesticide formulations. Studies have indicated that derivatives of this compound exhibit significant herbicidal and fungicidal activities, making them suitable candidates for agricultural applications .
Material Science
Polymer Chemistry
In material science, this compound serves as a building block for synthesizing fluorinated polymers. These polymers are valued for their thermal stability and chemical resistance, which are crucial for various industrial applications. The incorporation of this compound into polymer chains has been shown to enhance performance characteristics such as flame retardancy and hydrophobicity .
Case Studies
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzhydryl moiety and other functional groups allows for a variety of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with key analogues:
Key Differences and Implications
Substituent Effects: The chlorine atom at position 3 in the target compound enhances electron-withdrawing effects, increasing its phytotoxicity compared to non-chlorinated analogues like 5-(trifluoromethyl)pyridine-2-carboxylic acid . Positional isomerism: The carboxylic acid group at position 2 (vs.
Biological Activity: Herbicides vs. Metabolites: Clopyralid and picloram are active herbicides, while the target compound is a non-active metabolite with phytotoxic side effects. This highlights how minor structural changes (e.g., amino groups in picloram) convert a metabolite into a potent agrochemical . Phytotoxicity: The target’s phytotoxicity arises from its interference with plant metabolic pathways, unlike fluopicolide’s parent fungicide, which targets oomycete cell membranes .
Physicochemical Properties :
- Thermochemical Stability : Computational studies (DFT) show the target compound has distinct vibrational spectra and higher thermal stability compared to benzene-ring analogues like 2,6-dichlorobenzamide (BAM) due to its pyridine ring and -CF₃ group .
- Solubility : The carboxylic acid group enhances water solubility, facilitating its role as a mobile metabolite in plants .
Biological Activity
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of Alzheimer's disease. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C7H4ClF3N2O2
- Molecular Weight : 232.57 g/mol
- Structure : The compound features a chlorinated pyridine ring with a trifluoromethyl group and a carboxylic acid functional group.
The primary biological activity of this compound is linked to its role as an inhibitor of beta-secretase (BACE1), an enzyme involved in the cleavage of amyloid precursor protein (APP). This cleavage leads to the formation of amyloid-beta peptides, which aggregate to form plaques characteristic of Alzheimer's disease. By inhibiting BACE1, this compound may reduce amyloid-beta production, thereby potentially mitigating the progression of Alzheimer's disease.
In Vitro Studies
- BACE1 Inhibition : In studies conducted to evaluate the inhibitory effects on BACE1, this compound demonstrated significant potency. The compound was shown to have a low IC50 value, indicating strong inhibition of BACE1 activity .
- Selectivity : The compound exhibits selectivity towards BACE1 over BACE2, which is crucial as BACE2 inhibition can lead to unwanted side effects related to glucose metabolism .
In Vivo Studies
- Animal Models : In preclinical trials involving mice and rats, administration of this compound resulted in significant reductions in amyloid-beta levels. Both acute and chronic treatment regimens were effective without notable side effects .
- Cognitive Function : Behavioral assessments in animal models suggested improvements in cognitive function correlated with reduced amyloid-beta levels, supporting the potential therapeutic role of this compound in Alzheimer’s disease prevention .
Case Study 1: Umibecestat (CNP520)
Umibecestat, a drug candidate derived from this compound, was evaluated in clinical trials for Alzheimer's disease prevention. The results indicated that patients receiving Umibecestat showed a significant decrease in amyloid-beta levels compared to placebo groups. However, further studies were halted due to adverse effects unrelated to amyloid clearance .
Data Summary
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, and how can its purity be validated?
- Synthesis : Regioselective functionalization of chloro-trifluoromethyl pyridine precursors is a common approach. For example, derivatives of this compound are synthesized via hydrolysis of ester intermediates or oxidation of alcohol precursors (e.g., 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanol) under controlled conditions .
- Purity Validation : High-performance liquid chromatography (HPLC) with purity >95.0% (HLC) is typically used, as noted in commercial catalogs. Confirmatory techniques include NMR spectroscopy (e.g., H/C) and mass spectrometry (MS) for structural elucidation .
Q. What analytical techniques are optimal for detecting and quantifying this compound in environmental or biological matrices?
- Detection : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely employed due to its sensitivity. Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction methods are effective for isolating the compound from complex matrices like soil or plant tissues .
- Quantification : Calibration curves using isotopically labeled internal standards (e.g., deuterated analogs) improve accuracy. Detection limits as low as 0.01 mg/kg have been reported in residue studies .
Advanced Research Questions
Q. How does this compound behave as a metabolic degradation product, and what factors influence its persistence?
- Metabolic Pathway : This compound is a key metabolite of fungicides like fluopyram and fluopicolide. It forms via oxidative cleavage of precursor alcohols (e.g., TPE in fluopyram degradation) or hydrolysis of amide bonds (e.g., fluopicolide degradation) .
- Environmental Persistence : Its half-life varies by matrix:
| Matrix | Half-Life (Days) | Reference |
|---|---|---|
| Soil | 14–28 | |
| Leaf Tissue | 7–14 | |
| Factors like pH, microbial activity, and UV exposure significantly influence degradation rates . |
Q. What challenges arise in resolving structural ambiguities or data contradictions in metabolite identification?
- Data Discrepancies : For instance, 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanol (TPE) was hypothesized as a fluopyram metabolite but not detected experimentally, while TPA (3-chloro-5-(trifluoromethyl)picolinic acid) was confirmed. Such contradictions may arise from instability of intermediates or analytical sensitivity limits .
- Resolution Strategies : Use orthogonal techniques like high-resolution MS (HRMS) for accurate mass determination and nuclear Overhauser effect (NOE) NMR experiments to confirm spatial arrangements .
Q. How can regioselective functionalization of this compound be optimized for novel agrochemical development?
- Methodology : Chloro-trifluoromethyl pyridines serve as model substrates for regioselective reactions. For example:
- Sulfonation : React with sulfonyl chlorides at the 2-position under mild conditions.
- Amination : Palladium-catalyzed coupling to introduce amino groups at the 6-position .
Methodological Notes
- Safety and Handling : Classified as WGK 3 (highly hazardous to water). Use PPE (gloves, N95 masks) and work in fume hoods due to potential respiratory irritancy .
- Structural Confirmation : Single-crystal X-ray diffraction (as in related pyridine derivatives) provides unambiguous confirmation of molecular geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
